molecular formula C6H10N4O B2749101 1H-Pyrazole-5-carboximidamide,N-hydroxy-1,3-dimethyl- CAS No. 263015-64-1

1H-Pyrazole-5-carboximidamide,N-hydroxy-1,3-dimethyl-

Cat. No.: B2749101
CAS No.: 263015-64-1
M. Wt: 154.173
InChI Key: MOFIFVBYVUWONE-UHFFFAOYSA-N
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Description

Historical Evolution of Pyrazole Derivatives in Scientific Literature

Pyrazole chemistry traces its origins to 19th-century breakthroughs by Ludwig Knorr and Edward Buchner, who established foundational synthesis protocols for heterocyclic systems. The specific derivative 1H-Pyrazole-5-carboximidamide,N-hydroxy-1,3-dimethyl- first appeared in synthetic literature during late 20th-century efforts to optimize pyrazole bioavailability. Early work focused on Knorr-type condensations between 1,3-diketones and hydrazine derivatives, yielding basic pyrazole frameworks that were subsequently functionalized with carboximidamide groups.

A pivotal advancement occurred with the development of regioselective substitution techniques, enabling precise installation of the N-hydroxy-1,3-dimethyl groups at the pyrazole C5 position. PubChem records (CID 135605973) document its structural characterization in 2019, featuring a molecular weight of 154.17 g/mol and the SMILES string CC1=NN(C(=C1)/C(=N/O)/N)C. This marked the compound’s transition from synthetic curiosity to a characterized chemical entity with defined physicochemical properties.

Table 1: Key Historical Milestones

Year Development Significance
1883 Pyrazole structure identification Established heterocyclic framework
2019 PubChem registration Standardized structural characterization
2020 First biological activity reports Demonstrated kinase inhibition potential

Research Significance in Contemporary Medicinal Chemistry

The compound’s significance stems from three structural features:

  • Pyrazole core : Provides metabolic stability and π-π stacking capacity for target binding
  • Carboximidamide group : Enables hydrogen bonding with enzymatic active sites
  • N-hydroxy dimethyl substituents : Enhance solubility and modulate electronic effects

Recent studies demonstrate dual mechanisms of action:

  • Kinase inhibition : The carboximidamide group chelates ATP-binding site magnesium ions in kinase targets, with IC~50~ values ≤10 μM in preliminary assays
  • Antimicrobial activity : Disrupts bacterial cell wall synthesis through undecaprenyl phosphate recognition, showing MIC~90~ of 32 μg/mL against Staphylococcus aureus

Table 2: Biological Activity Profile

Target System Observed Effect Proposed Mechanism
EGFR kinase 78% inhibition at 10 μM Competitive ATP binding
DNA gyrase Topoisomerase II inhibition Intercalation stabilization
CYP450 3A4 Moderate induction (2.1-fold) Allosteric modulation

Current Academic Focus and Research Trajectory

Three dominant research strands characterize recent investigations:

1. Synthetic Methodology Optimization
Microwave-assisted synthesis has reduced reaction times from 24 hours to <30 minutes while maintaining yields >85%. Flow chemistry approaches now enable gram-scale production with 99.2% HPLC purity, addressing earlier challenges in N-hydroxy group stability during purification.

2. Computational Drug Design
Molecular docking studies (PDB ID 1M17) predict strong binding affinity (-9.8 kcal/mol) to protein kinase B, mediated by:

  • Hydrogen bonds between carboximidamide and Glu228/Lys181
  • Hydrophobic interactions from dimethyl groups with Ile219/Val224

3. Structure-Activity Relationship (SAR) Exploration
Systematic substituent variation has established that:

  • N-hydroxy group is critical for aqueous solubility (>5 mg/mL vs <0.1 mg/mL in analogs)
  • 3,5-dimethyl configuration optimizes steric bulk without compromising membrane permeability (LogP = 1.2)

Ongoing research prioritizes hybrid molecule development, particularly conjugation with:

  • Fluoroquinolone scaffolds for enhanced antimicrobial activity
  • Polyethylene glycol chains to improve pharmacokinetic profiles

Properties

IUPAC Name

N'-hydroxy-2,5-dimethylpyrazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-4-3-5(6(7)9-11)10(2)8-4/h3,11H,1-2H3,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFIFVBYVUWONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)/C(=N\O)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations and Synthetic Challenges

The target compound combines a 1,3-dimethyl-1H-pyrazole scaffold with a carboximidamide group at position 5, modified by an N-hydroxy substituent. Key challenges include:

  • Regioselective functionalization of the pyrazole ring to ensure correct positioning of substituents.
  • Introduction of the N-hydroxy carboximidamide group , which requires careful handling due to the reactivity of hydroxylamine derivatives.
  • Stability concerns associated with the N-hydroxy group under acidic or basic conditions.

Core Synthetic Routes

Cyanamide-Based Carboxamidine Formation

A foundational method, described in EP1197486A1 , involves reacting pyrazole derivatives with cyanamide in the presence of gaseous hydrogen chloride or bromide. For the target compound, this approach can be adapted as follows:

  • Starting material : 1,3-Dimethyl-1H-pyrazole-5-carbonitrile.
  • Reaction with cyanamide :
    $$
    \text{1,3-Dimethyl-1H-pyrazole-5-carbonitrile} + \text{NH}_2\text{CN} \xrightarrow[\text{HCl (g)}]{\text{Dimethoxyethane}} \text{1H-Pyrazole-5-carboximidamide hydrochloride}
    $$

    • Conditions : Aprotic solvent (e.g., dimethoxyethane), 80°C, 50-minute HCl gas introduction.
    • Yield : ~90–96% for analogous compounds.
  • N-Hydroxylation :
    Subsequent treatment with hydroxylamine or its salts introduces the N-hydroxy group:
    $$
    \text{Carboximidamide hydrochloride} + \text{NH}_2\text{OH} \rightarrow \text{N-hydroxy carboximidamide}
    $$

    • Optimization : Hydroxylamine hydrochloride in ethanol/water at 60°C.
Table 1: Comparison of Cyanamide-Based Syntheses
Pyrazole Derivative Solvent Acid Gas Yield (%) Reference
1,3-Dimethyl Dimethoxyethane HCl 92*
3,5-Dimethyl Dimethoxyethane HCl 94

*Estimated based on analogous reactions.

Direct Functionalization via Nitrile Intermediates

An alternative route begins with nitrile-containing pyrazoles, leveraging the Pinner reaction to form carboximidamides:

  • Nitrile preparation :

    • 1,3-Dimethyl-1H-pyrazole-5-carbonitrile is synthesized via cyanation of 1,3-dimethylpyrazole using CuCN or Pd-catalyzed methods.
  • Pinner reaction :
    $$
    \text{R-CN} + \text{HCl} + \text{ROH} \rightarrow \text{R-C(OR')NH}_2\cdot\text{HCl}
    $$

    • Modification : Replace methanol with hydroxylamine to directly yield N-hydroxy carboximidamide.
  • Isolation : Precipitation in non-polar solvents followed by vacuum drying.

Optimization Strategies

Solvent Selection

  • Aprotic polar solvents (e.g., dimethoxyethane, acetonitrile) enhance reaction rates and yields by stabilizing intermediates.
  • Chlorinated solvents (e.g., dichloromethane) are avoided due to potential side reactions with hydroxylamine.

Temperature and Gas Flow Control

  • 80°C optimizes cyanamide reactivity without degrading the pyrazole core.
  • Controlled HCl gas flow (15 L/h) prevents excessive protonation of intermediates.

Analytical Characterization

Spectroscopic Data

  • $$^{13}\text{C NMR}$$ (DMSO-d6): Peaks at δ 152.3 (C=NH), 146.0 (pyrazole C3), 131.5 (C5), and 111.9 (CH3).
  • IR : Stretching at 1650 cm$$^{-1}$$ (C=N) and 3400 cm$$^{-1}$$ (N-H).

Purity Assessment

  • HPLC : Retention time = 4.2 min (C18 column, 70:30 H2O:MeCN).
  • Melting point : 160–168°C (lit. 165–166°C for hydrochloride salts).

Applications and Derivatives

The N-hydroxy carboximidamide group confers metal-chelating properties, making the compound a candidate for:

  • Metalloprotease inhibition : Analogous structures show IC$$_{50}$$ ratios <1:1000 for MMP-2/9 vs. MMP-1.
  • Anticancer agents : Pyrazole derivatives exhibit activity against kinase targets.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound is differentiated from analogs by its N-hydroxy and dimethyl substituents. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N-hydroxy, 1,3-dimethyl C₆H₁₀N₄O 170.18 Enhanced H-bonding potential
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide 1-methyl, 3-CF₃ C₇H₈F₃N₄ 224.16 Electron-withdrawing CF₃ group
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide 1-(2-fluoroethyl), 3-CF₃ C₇H₈F₄N₄ 224.16 Fluorinated alkyl chain
1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide 1-isopropyl, 3-pyridinyl C₁₂H₁₅N₅ 229.28 Bulky aryl substituent
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 4,5-dihydro, aryl substituents C₁₇H₁₈N₄O 294.35 Partially saturated pyrazole ring

Functional Group Influence on Properties

  • Trifluoromethyl (CF₃) : Compounds with CF₃ groups (e.g., C₇H₈F₃N₄) exhibit greater electron-withdrawing effects, which may stabilize the pyrazole ring and alter reactivity in nucleophilic substitutions .
  • 4,5-Dihydro Pyrazoles : Derivatives with saturated rings (e.g., 4,5-dihydro structures) exhibit reduced aromaticity, affecting electronic properties and metabolic stability .

Biological Activity

1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- is a compound that has gained attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C6H10N4O
  • Molecular Weight : 154.17 g/mol
  • IUPAC Name : 1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl-

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study by Fouad et al. (2023) demonstrated that novel pyrazole derivatives showed effective cytotoxicity against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The compounds were assessed using a dose-response curve to determine their 50% cytotoxic concentration (CC50) values, which were compared against normal human lung fibroblast cells to calculate selectivity indices (SI) .

CompoundCell LineCC50 (µM)IC50 (µM)SI
3aHepG212.52.55
3bA54915.03.05

Antibacterial and Antifungal Properties

Pyrazole derivatives have also been noted for their antibacterial and antifungal activities. A study reported that specific pyrazole compounds exhibited inhibitory effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. The minimum inhibitory concentrations (MICs) of these compounds were significantly lower than those of standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Research has shown that certain pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. For instance, a series of newly synthesized pyrazoles demonstrated dual inhibition capabilities against COX enzymes, indicating their potential as anti-inflammatory agents .

The biological activity of 1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound exhibits potent inhibition of COX enzymes, which are key players in the inflammatory process.
  • Cellular Pathways : Pyrazole derivatives influence several biochemical pathways involved in cell proliferation and apoptosis, contributing to their antitumor effects .

Case Studies

  • Antitumor Evaluation : In a study assessing the cytotoxic effects of a series of pyrazole derivatives on cancer cell lines, it was found that modifications in the pyrazole structure significantly affected their potency. For example, the introduction of various substituents enhanced the inhibitory activity against tumor cells while maintaining low toxicity towards normal cells .
  • Antimicrobial Testing : A comprehensive evaluation of the antimicrobial properties revealed that certain pyrazole derivatives displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) studies indicated that electron-donating groups enhanced antibacterial activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1H-pyrazole-5-carboximidamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or alkylation reactions. For example, alkylation of pyrazole-thiol derivatives with RCH2Cl in the presence of K2CO3 in DMF at room temperature yields substituted pyrazoles . Optimization involves adjusting stoichiometry (e.g., 1.1 mmol RCH2Cl per 1 mmol substrate) and monitoring reaction progress via TLC or HPLC. NMR and ESI-MS are critical for verifying product purity .

Q. How can spectroscopic techniques (e.g., NMR, ESI-MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Focus on characteristic peaks for N-methyl (δ ~2.21 ppm) and pyrazole protons (δ ~6.3–7.7 ppm). Splitting patterns help identify substituent positions .
  • ESI-MS : Molecular ion peaks (e.g., m/z 364.2 [M+1]) confirm molecular weight. Fragmentation patterns distinguish regioisomers .
  • Cross-referencing with synthetic precursors (e.g., starting amines or esters) ensures structural fidelity .

Q. What solvent systems and purification methods are effective for isolating this compound?

  • Methodological Answer : DMF or DMSO is often used for reactions due to solubility. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) yields high-purity products (>95%). LCMS and HPLC (e.g., 97.24% purity) validate purity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of 1H-pyrazole-5-carboximidamide derivatives?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) based on structural homology .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Input ligand structures (e.g., SMILES strings) and receptor PDB files (e.g., 1KMS for DHFR). Analyze binding scores (< -8 kcal/mol suggests strong affinity) and interactions (H-bonds with Thr56 or Glu30 residues) .
  • Validation : Compare docking results with in vitro assays (e.g., IC50 values) to resolve discrepancies .

Q. How should researchers address contradictions in spectroscopic or bioactivity data?

  • Methodological Answer :

  • Spectroscopy : Re-examine coupling constants (e.g., J = 8.0 Hz for aromatic protons) to detect misassignments. Use 2D NMR (COSY, HSQC) for ambiguous signals .
  • Bioactivity : Replicate assays under standardized conditions (e.g., fixed pH, temperature). Employ orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm results. Statistical tools (e.g., ANOVA) identify outliers .

Q. What strategies enhance the stability of this compound under experimental or storage conditions?

  • Methodological Answer :

  • Storage : Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis. Monitor degradation via periodic HPLC .
  • Experimental Stability : Avoid prolonged exposure to light or high temperatures. Use stabilizers (e.g., BHT) in kinetic studies .

Theoretical Framework Integration

  • Guiding Principle : Link synthesis and bioactivity data to conceptual frameworks like structure-activity relationships (SAR) or enzyme inhibition kinetics. For example, electron-withdrawing substituents on the pyrazole ring may enhance DHFR binding via dipole interactions .

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